N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
CAS No.: 932475-92-8
Cat. No.: VC4312225
Molecular Formula: C22H22F2N4O2
Molecular Weight: 412.441
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932475-92-8 |
|---|---|
| Molecular Formula | C22H22F2N4O2 |
| Molecular Weight | 412.441 |
| IUPAC Name | N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide |
| Standard InChI | InChI=1S/C22H22F2N4O2/c1-14-2-4-15(5-3-14)20-21(30)27-22(26-20)8-10-28(11-9-22)13-19(29)25-18-12-16(23)6-7-17(18)24/h2-7,12H,8-11,13H2,1H3,(H,25,29)(H,27,30) |
| Standard InChI Key | CBRUCTOPEFEJLH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=CC(=C4)F)F)NC2=O |
Introduction
N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a complex organic compound that has garnered significant attention in pharmaceutical research due to its potential therapeutic applications. This compound features a unique triazaspiro structure, which contributes to its biological activity and interaction with various receptors.
Synthesis and Characterization
The synthesis of N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide typically involves multi-step organic reactions. These processes require precise control over reaction conditions to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are essential for characterizing the synthesized compound.
Synthesis Steps
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Starting Materials: The synthesis often begins with specific organic precursors.
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Reaction Conditions: Careful control of temperature, solvent choice, and reaction time is crucial.
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Purification: Techniques such as chromatography may be used to purify the final product.
Potential Applications
This compound is primarily referenced in patent literature, indicating its relevance in drug development and medicinal chemistry. It is explored as a potential cannabinoid receptor agonist and for its role in pain management. The unique triazaspiro structure enhances its steric properties and biological activity, making it a candidate for various therapeutic applications.
Potential Therapeutic Areas
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Pain Management: As a cannabinoid receptor agonist, it may offer new avenues for pain relief.
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Neurological Disorders: Its interaction with specific receptors could be beneficial in treating neurological conditions.
Research Findings and Future Directions
Experimental studies involving receptor assays can provide quantitative data on binding affinity and efficacy, contributing to understanding its pharmacodynamics. Ongoing research underscores its significance in advancing medicinal chemistry and pharmacology. Further studies are needed to fully explore its therapeutic potential and optimize its structure for improved efficacy and safety.
Future Research Directions
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In Vivo Studies: Conducting in vivo experiments to assess its efficacy and safety in biological systems.
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Structure Optimization: Modifying the compound to enhance its pharmacokinetic properties and reduce potential side effects.
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Clinical Trials: Planning clinical trials to evaluate its effectiveness in humans.
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